N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a hybrid heterocyclic compound combining a benzoxadiazole core with a thiazolidinone scaffold. The benzoxadiazole moiety (2,1,3-benzoxadiazol-4-yl) is an electron-deficient aromatic system known for its stability and role in medicinal chemistry, often serving as a bioisostere for nitro groups or other planar aromatic systems . The thiazolidinone ring (2,4-dioxo-1,3-thiazolidin-3-yl) is a well-established pharmacophore in drug discovery, particularly in antidiabetic and anti-inflammatory agents due to its ability to modulate peroxisome proliferator-activated receptors (PPARs) . This compound’s synthesis likely involves condensation of 4-chlorobenzaldehyde with a thiazolidinone precursor, followed by coupling to a benzoxadiazol-4-amine via an acetamide linker, analogous to methods in and .
Properties
Molecular Formula |
C18H11ClN4O4S |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H11ClN4O4S/c19-11-6-4-10(5-7-11)8-14-17(25)23(18(26)28-14)9-15(24)20-12-2-1-3-13-16(12)22-27-21-13/h1-8H,9H2,(H,20,24)/b14-8- |
InChI Key |
DOTPEVOFIVYNQL-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=O |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=O |
Origin of Product |
United States |
Biological Activity
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its anticancer properties, antimicrobial activity, and mechanisms of action.
- Molecular Formula : C18H11ClN4O3S2
- Molecular Weight : 430.9 g/mol
- IUPAC Name : N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxadiazole derivatives. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Studies
- Cytotoxicity Against Breast Cancer Cells : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against MCF7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating a potent effect compared to standard chemotherapeutic agents .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Flow cytometry analysis confirmed an increase in the sub-G1 population indicative of apoptotic cell death .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several bacterial strains.
Antibacterial Testing
The compound was tested against both Gram-positive and Gram-negative bacteria:
- Bacillus subtilis (Gram-positive)
- Escherichia coli (Gram-negative)
Results indicated moderate antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 100 µg/mL for effective strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Bioactivity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Benzoxadiazole Ring : Known for its role in enhancing bioactivity through electron-withdrawing properties that stabilize reactive intermediates.
- Thiazolidinone Moiety : Contributes to the compound's ability to interact with biological targets due to its electrophilic nature.
- Chlorobenzylidene Group : Enhances lipophilicity and cellular uptake, facilitating better interaction with cellular targets.
Data Tables
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its benzoxadiazole-thiazolidinone-acetamide hybrid architecture. Key comparisons with analogs include:
Key Observations :
- Heterocyclic Systems : Replacing benzothiazole () or thiazole () with benzoxadiazole may enhance electron-withdrawing effects, influencing redox properties or target interactions .
- Substituent Effects : The (5Z)-4-chlorobenzylidene group is conserved in and , suggesting its critical role in maintaining planarity and hydrophobic interactions.
Key Observations :
- Coupling Agents : Carbodiimides (e.g., EDC) and activators (e.g., HOBt) are widely used for acetamide bond formation, ensuring high yields .
- Solvent Systems : Polar aprotic solvents (DMF, dioxane) dominate in cyclization steps, facilitating intermediate stability .
Pharmacological and Physicochemical Properties
Structure-Activity Relationship (SAR) Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
